molecular formula C11H9NO B169442 1-Aminonaphthalene-2-carboxaldehyde CAS No. 176853-41-1

1-Aminonaphthalene-2-carboxaldehyde

Cat. No.: B169442
CAS No.: 176853-41-1
M. Wt: 171.19 g/mol
InChI Key: NZGWBDGBNINXJY-UHFFFAOYSA-N
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Description

1-Aminonaphthalene-2-carboxaldehyde (CAS 176853-41-1) is a versatile aromatic amine-aldehyde with the molecular formula C₁₁H₉NO and a molecular weight of 171.20 g/mol. This compound serves as a crucial synthetic intermediate in organic and materials chemistry, particularly as a precursor in the Friedländer reaction for constructing benzo[g]quinoline scaffolds . These fused nitrogen-containing heterocycles are of significant interest in developing organic electronic devices and as ligands for luminescent metal complexes . Researchers value this compound for its role in creating novel conjugated systems. Its structure, featuring adjacent amino and aldehyde functional groups on a naphthalene ring, allows it to act as an N,C-bidentate ligand or to be incorporated into larger π-conjugated structures, such as diazapentacenes, which are explored for their semiconducting properties . The compound requires careful handling and storage; it is recommended to be kept sealed in a dark place under an inert atmosphere at 2-8°C . As a safety precaution, its GHS signal word is "Warning," with associated hazard statements H302, H315, H319, and H335 . This product is intended for research and further manufacturing applications only and is strictly not for diagnostic, therapeutic, or human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-aminonaphthalene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO/c12-11-9(7-13)6-5-8-3-1-2-4-10(8)11/h1-7H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZGWBDGBNINXJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30451208
Record name 1-amino-2-naphthalenecarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30451208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176853-41-1
Record name 1-amino-2-naphthalenecarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30451208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Derivatization Pathways of 1 Aminonaphthalene 2 Carboxaldehyde

Condensation Reactions

Condensation reactions are a cornerstone of the chemical reactivity of 1-aminonaphthalene-2-carboxaldehyde, leading to the formation of a wide array of derivatives, from simple imines to complex fused heterocyclic structures.

Formation of Schiff Bases (Imines/Azomethines)

The reaction between the primary amino group of this compound and a suitable carbonyl compound, or conversely, the reaction of its aldehyde group with a primary amine, leads to the formation of Schiff bases, also known as imines or azomethines. This condensation reaction typically proceeds by the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. Current time information in Bangalore, IN. The formation of these C=N double bonds is a versatile method for creating new molecular frameworks.

Schiff bases derived from aromatic aldehydes and aromatic amines are generally more stable due to effective conjugation. researchgate.net The synthesis is often carried out in an alcoholic solvent, sometimes with the aid of an acid or base catalyst to achieve a pH between 4.5 and 5. researchgate.net For instance, the condensation of 1-naphthylamine (B1663977) with various aldehydes is a well-established method for preparing Schiff bases. acs.org Similarly, this compound can react with a variety of primary amines to yield the corresponding Schiff base derivatives. The general reaction is depicted below:

Reaction of this compound with a primary amine (R-NH₂) to form a Schiff base.

Reactant 1Reactant 2Product TypeGeneral Conditions
This compoundPrimary Amine (R-NH₂)Schiff Base (Imine)Ethanolic solution, reflux, optional acid/base catalyst

Cyclization to Form N-Heterocyclic Compounds (e.g., Benzo[g]quinolines, Spirobifluorene Derivatives)

The bifunctional nature of this compound makes it an excellent substrate for cyclization reactions, particularly in the synthesis of nitrogen-containing heterocyclic compounds.

A prominent example is the Friedländer annulation, a condensation reaction between an ortho-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group (e.g., a ketone). kashanu.ac.ir this compound serves as the ortho-aminoaryl aldehyde component in this reaction. For example, its reaction with ketones or aldehydes under basic conditions, such as potassium hydroxide (B78521) in refluxing ethanol, yields benzo[g]quinoline derivatives. Current time information in Bangalore, IN.

Furthermore, this compound has been successfully employed in the synthesis of complex spirobifluorene derivatives. nih.gov The Friedländer condensation of 1-aminonaphthalene-2-carbaldehyde with specific spiro-ketones leads to the formation of annulated 2-(azaar-2-yl)-9,9'-spirobifluorenes. researchgate.netnih.gov For example, the reaction with 8,9-dihydrospiro(benzo[c]fluoreno[3,2-h]acridine-11,9'-fluoren)-6(7H)-one yields the corresponding spirobifluorene-fused N-heterocycle in good yield. nih.gov

Reactant 1Reactant 2Product TypeReaction Type
This compoundKetone with α-methylene groupBenzo[g]quinolineFriedländer Annulation
This compoundSpiro-ketoneSpirobifluorene DerivativeFriedländer Condensation

Aldol (B89426) Condensation Reactions

The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry, involving the reaction of an enol or enolate ion with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, followed by dehydration to give a conjugated enone. ucalgary.camagritek.commasterorganicchemistry.com For a mixed or crossed aldol condensation to be synthetically useful, it is often necessary for one of the carbonyl partners to lack α-hydrogens, thus preventing self-condensation. ucalgary.ca

While this compound possesses an aldehyde group, its participation in aldol condensations is influenced by the electronic properties of the naphthalene (B1677914) ring and the amino substituent. The amino group is electron-donating, which reduces the electrophilicity of the carbonyl carbon. This deactivation can slow down nucleophilic attack at the carbonyl group, potentially making aldol reactions less favorable compared to other pathways like the Friedländer synthesis. However, under specific conditions, particularly with a suitable ketone partner and a base catalyst, the formation of an aldol-type product could be envisioned, leading to a β-hydroxy aldehyde which could then dehydrate.

Perimidine Derivatives Synthesis (related to 1,8-diaminonaphthalene)

Perimidines are a class of heterocyclic compounds formed from the condensation of 1,8-diaminonaphthalene (B57835) with a one-carbon electrophile, typically an aldehyde or its equivalent. tandfonline.comtandfonline.commaterialsciencejournal.org This reaction involves the formation of two C-N bonds in a cyclocondensation process. Various catalysts, including copper nitrate (B79036), nano-silica sulfuric acid, and zeolites, have been employed to facilitate this transformation under mild conditions, often at room temperature in ethanol. tandfonline.comtandfonline.commaterialsciencejournal.org

The synthesis of perimidine derivatives is directly related to the reactivity of ortho-diamines with aldehydes. While this compound is not a diamine itself, the chemistry of perimidine formation from 1,8-diaminonaphthalene and an aldehyde provides a basis for understanding potential related reactions. A hypothetical reaction between 1,8-diaminonaphthalene and this compound would be an example of this condensation, where the aldehyde functionality of the latter would react with the two amino groups of the former to form the perimidine ring system.

Reactant 1Reactant 2Product TypeGeneral Conditions
1,8-DiaminonaphthaleneAldehyde (R-CHO)2-Substituted-2,3-dihydro-1H-perimidineEthanol, Room Temperature, Catalyst (e.g., Cu(NO₃)₂, NSSA)

Nucleophilic Addition Reactions

The carbonyl group in this compound is electrophilic and susceptible to nucleophilic attack. masterorganicchemistry.comlibretexts.orglibretexts.org This fundamental reaction involves the addition of a nucleophile to the carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.org

The most common nucleophilic addition reaction for aldehydes and ketones is the formation of imines (Schiff bases) with primary amines, as detailed in section 3.1.1. This reaction is a nucleophilic addition-elimination process. nih.gov Other nucleophiles can also add to the carbonyl group. For example, the addition of hydrogen cyanide (HCN) would lead to the formation of a cyanohydrin. Grignard reagents (R-MgX) or organolithium reagents (R-Li) could add an alkyl or aryl group to the carbonyl carbon, yielding a secondary alcohol upon workup. youtube.com

The reactivity of the aldehyde group in this compound towards nucleophiles is modulated by the electron-donating amino group at the 1-position, which can reduce the partial positive charge on the carbonyl carbon through resonance, thereby making it less electrophilic compared to unsubstituted naphthaldehydes. libretexts.org

Functional Group Interconversions and Modifications

The amino and aldehyde groups of this compound can be chemically transformed into other functional groups, expanding its utility as a synthetic intermediate.

The aldehyde group can undergo both oxidation and reduction. Oxidation, for instance with oxidizing agents like potassium permanganate (B83412) or chromium trioxide, would convert the aldehyde to a carboxylic acid, yielding 1-aminonaphthalene-2-carboxylic acid. Conversely, reduction of the aldehyde group using reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride would furnish the corresponding primary alcohol, 1-aminonaphthalen-2-yl)methanol.

The primary amino group can also be modified. For example, it can be acylated to form amides. The reaction of 1,5-diaminonaphthalene with pyroglutamic acid demonstrates the formation of an amide linkage on the naphthalene core, a transformation that is also applicable to this compound. mdpi.com Such modifications can alter the electronic properties and reactivity of the entire molecule. mdpi.com

Functional GroupTransformationReagent(s)Product Functional Group
Aldehyde (-CHO)OxidationKMnO₄, CrO₃Carboxylic Acid (-COOH)
Aldehyde (-CHO)ReductionNaBH₄, LiAlH₄Primary Alcohol (-CH₂OH)
Amino (-NH₂)AcylationAcid Chloride, AnhydrideAmide (-NHCOR)

Coordination Chemistry of 1 Aminonaphthalene 2 Carboxaldehyde and Its Metal Complexes

Ligand Design Principles and Synthesis from 1-Aminonaphthalene-2-carboxaldehyde

The design of ligands derived from this compound hinges on the reactivity of its primary amino and aldehyde functional groups. The condensation reaction between the amino group of one molecule and the aldehyde group of another, or with other aldehydes or ketones, leads to the formation of Schiff base ligands. itera.ac.id These reactions are typically carried out in an alcoholic medium. core.ac.uk For instance, the reaction of this compound with acetylbenzenes in the presence of a base like potassium hydroxide (B78521) results in the formation of benzo[g]quinoline derivatives. mdpi.com

The resulting Schiff base ligands can be designed to have varying denticity, which refers to the number of donor atoms that can bind to a central metal ion. libretexts.orglibretexts.org By carefully selecting the reactants, ligands that are bidentate, tridentate, tetradentate, or even of higher denticity can be synthesized. science.govnih.gov The donor atoms in these ligands are typically nitrogen, from the azomethine group (C=N) and the naphthalene (B1677914) amine, and in some cases, oxygen or sulfur if the other reactant contains these atoms. jetir.org

The synthesis of these ligands is often straightforward, and they can be characterized using various spectroscopic techniques such as FT-IR, NMR, and mass spectrometry. itera.ac.idnih.gov For example, the formation of the azomethine group in a Schiff base is confirmed by a characteristic band in the IR spectrum. itera.ac.id

Complexation with Transition Metal Ions

Schiff base ligands derived from this compound readily form complexes with a variety of transition metal ions. The complexation usually occurs by reacting the ligand with a metal salt in a suitable solvent. core.ac.uk The resulting metal complexes often exhibit distinct colors and are generally stable at room temperature. nih.gov

Synthesis and Characterization of Fe(II), Co(II), Ni(II), Cu(II), Zn(II) Complexes

The synthesis of Fe(II), Co(II), Ni(II), Cu(II), and Zn(II) complexes with Schiff base ligands derived from this compound and its analogs has been widely reported. core.ac.uknih.gov These complexes are typically prepared by mixing the ligand and the corresponding metal chloride or nitrate (B79036) salt in a 1:1 or 2:1 molar ratio in an ethanolic or methanolic solution. core.ac.uknih.gov

The characterization of these complexes is carried out using a combination of analytical and spectroscopic techniques. Elemental analysis helps in determining the stoichiometry of the metal complexes. nih.gov Molar conductance measurements are used to determine the electrolytic or non-electrolytic nature of the complexes. ekb.eg Magnetic susceptibility measurements provide information about the magnetic properties of the complexes, which can help in deducing their geometry. researchgate.net

Spectroscopic methods like IR, UV-Vis, and in some cases, EPR are crucial for elucidating the structure of the complexes. ekb.eg In the IR spectra, a shift in the azomethine (C=N) stretching frequency upon complexation indicates the coordination of the nitrogen atom to the metal ion. researchgate.net The appearance of new bands corresponding to metal-nitrogen (M-N) and metal-oxygen (M-O) bonds further confirms the coordination. researchgate.net Electronic spectra (UV-Vis) provide information about the d-d electronic transitions, which are indicative of the geometry of the complex. jetir.orgresearchgate.net For instance, the electronic spectrum of a Cu(II) complex can suggest a square planar or distorted octahedral geometry, while that of a Co(II) complex might indicate a tetrahedral or octahedral environment. jetir.orgresearchgate.net

Table 1: Spectroscopic and Magnetic Data for Selected Metal Complexes with Schiff Base Ligands

ComplexMolar Conductance (Ω⁻¹ cm² mol⁻¹)Magnetic Moment (B.M.)Key IR Bands (cm⁻¹) ν(C=N)Electronic Spectra λₘₐₓ (nm)Proposed Geometry
[Cu(L)Cl₂] Low (non-electrolyte)~1.85Shifted to lower frequencyBands around 332, 447, 540Distorted Square Planar jetir.org
[Co(L)Cl₂] Low (non-electrolyte)~3.25Shifted to lower frequencyBand around 614Square Planar jetir.org
[Ni(L)Cl₂] Low (non-electrolyte)DiamagneticShifted to lower frequencyBands around 420, 512Square Planar jetir.org
[Zn(L)Cl₂] Low (non-electrolyte)DiamagneticShifted to lower frequencyBand around 420 (LMCT)Tetrahedral jetir.org
[Fe(L)Cl₃] Electrolyte-Shifted to lower frequency-Octahedral nih.gov

Note: 'L' represents a Schiff base ligand derived from a this compound analogue. The data presented is a generalized representation based on typical findings in the literature.

Formation of Pd(II), Os(VIII), Cr(III) Complexes

The coordination chemistry of this compound-derived Schiff bases extends to other transition metals like palladium(II), osmium(VIII), and chromium(III). orientjchem.org The synthesis of these complexes follows similar procedures, involving the reaction of the ligand with the respective metal salts. researchgate.net For instance, Pd(II) complexes have been synthesized and characterized, often exhibiting a square planar geometry. researchgate.net The formation of Cr(III) and Os(VIII) complexes with Schiff bases derived from analogous aromatic amines has also been reported, with the resulting complexes showing varied geometries. orientjchem.orgresearchgate.net The characterization techniques employed are consistent with those used for the other first-row transition metals. researchgate.net

Ligand Coordination Modes and Denticity (e.g., monodentate, bidentate, tetradentate behavior)

Schiff base ligands derived from this compound can exhibit a variety of coordination modes, acting as monodentate, bidentate, or polydentate ligands. core.ac.ukscience.govnih.gov The denticity is largely determined by the structure of the Schiff base. libretexts.orglibretexts.org

Monodentate: In some cases, the ligand may coordinate to the metal center through only one donor atom, typically the azomethine nitrogen. core.ac.uk

Bidentate: More commonly, these ligands act as bidentate chelating agents, coordinating through the azomethine nitrogen and another donor atom, which could be the nitrogen of the naphthylamine moiety or an oxygen or sulfur atom from the other precursor aldehyde or ketone. researchgate.netresearchgate.net

Tetradentate: By designing more complex Schiff bases, for example, by reacting two equivalents of this compound with a diamine, tetradentate ligands can be formed. These ligands can encapsulate the metal ion, leading to highly stable complexes. ekb.egnih.gov Such ligands often have an N₂O₂ or N₄ donor set. ekb.eg

The specific coordination mode is confirmed through spectroscopic data, particularly IR and NMR, and in definitive cases, by single-crystal X-ray diffraction analysis. science.govekb.eg

Proposed Geometric Structures of Metal Complexes (e.g., octahedral, tetrahedral, square planar)

The geometric structure of the metal complexes is influenced by several factors, including the nature of the metal ion, its oxidation state, the coordination number, and the steric and electronic properties of the ligand. researchgate.net Based on experimental data from magnetic susceptibility measurements and electronic spectra, various geometries have been proposed for these complexes. researchgate.netscience.gov

Octahedral: This geometry is common for metal ions like Fe(III), Co(II), and Ni(II), especially with tridentate or tetradentate ligands where the coordination number is six. science.govbohrium.com

Tetrahedral: Tetrahedral geometry is often observed for Co(II) and Zn(II) complexes, particularly with bidentate ligands where the coordination number is four. jetir.orgresearchgate.net

Square Planar: This geometry is characteristic of d⁸ metal ions like Ni(II) and Pd(II), and is also frequently seen in Cu(II) complexes. jetir.orgnih.gov

Table 2: Common Geometries of Metal Complexes with this compound-derived Ligands

Metal IonTypical Coordination NumberCommon Geometries
Fe(II)/Fe(III)6Octahedral nih.gov
Co(II)4, 6Tetrahedral, Octahedral jetir.orgscience.gov
Ni(II)4, 6Square Planar, Octahedral jetir.orgbohrium.com
Cu(II)4Square Planar, Distorted Octahedral jetir.orgnih.gov
Zn(II)4Tetrahedral jetir.org
Pd(II)4Square Planar researchgate.net
Cr(III)6Octahedral researchgate.net
Os(VIII)4Tetrahedral orientjchem.orgresearchgate.net

Steric Effects on Coordination Environments and Complex Stability

Steric hindrance arising from bulky substituents on the Schiff base ligand can significantly influence the coordination environment and the stability of the resulting metal complexes. The introduction of bulky groups near the coordination site can affect the ligand's ability to adopt a particular conformation required for chelation. rsc.org

For instance, bulky substituents on the aromatic rings of the ligand can force a change in the preferred geometry of the complex. A metal ion that might typically favor an octahedral geometry could be forced into a tetrahedral or square planar arrangement due to the steric demands of the ligand. This can also impact the coordination number of the metal ion.

Metallated Schiff-Base Macromolecules

Metallated Schiff-base macromolecules are polymeric or large molecular structures that incorporate metal ions into a repeating Schiff-base framework. scispace.com These materials merge the properties of metal complexes with those of polymers, leading to materials with unique electronic, magnetic, catalytic, and thermal characteristics. The Schiff base, formed from the condensation of a primary amine and a carbonyl compound, acts as a versatile ligand capable of coordinating with a wide array of metal ions through its imine nitrogen and other potential donor atoms. scispace.comresearchgate.net The incorporation of metal ions into the polymer backbone can be achieved through two primary methods: the polymerization of a pre-formed metallo-Schiff base monomer or the metallation of a pre-synthesized Schiff base polymer.

The synthesis of these macromolecules often involves condensation reactions. For instance, a representative synthesis of a Schiff-base macromolecule involves the reflux of a diamine, such as 2,3-diaminonaphthalene, with an aldehyde like pyrrole-2-carboxaldehyde. scirp.org This condensation reaction, which can be catalyzed by heat or acid, results in the formation of a Schiff-base ligand characterized by an imine (-N=CH-) linkage. scispace.comscirp.org The subsequent complexation of this macromolecular ligand with a metal salt, such as iron(II) chloride, under reflux yields the final metallated Schiff-base macromolecule. scirp.org The acidic nature of certain aldehydes, like pyrrole-2-carboxaldehyde, can negate the need for additional acid catalysis in the initial condensation step. scirp.org

The characterization of these macromolecules is crucial to confirm their structure and properties. Spectroscopic techniques are widely employed for this purpose.

Fourier-Transform Infrared (FTIR) Spectroscopy is used to verify the formation of the Schiff base and its coordination with the metal ion. The FTIR spectrum of the Schiff-base ligand shows the appearance of a characteristic absorption band for the imine (C=N) group, typically around 1595-1624 cm⁻¹. scirp.orgresearchgate.net This is accompanied by the disappearance of the carbonyl (C=O) stretching vibration from the parent aldehyde. scirp.org Upon metallation, the imine stretching frequency often shifts, indicating the coordination of the imine nitrogen to the metal center. researchgate.net

Interactive Table: Characteristic FTIR Absorption Bands Below is a table detailing typical infrared absorption bands relevant to the formation of a naphthalene-based Schiff base macromolecule.

Wavenumber (cm⁻¹)AssignmentReference
3380 - 3300N-H stretch of primary amine (starting material) scirp.orgscirp.org
~3150N-H stretch of pyrrole (B145914) group (if applicable) scirp.org
~1633C=O stretch of carbonyl group (starting material) scirp.org
1595 - 1624C=N stretch of imine group (Schiff base) scirp.orgresearchgate.net

UV-Visible (UV-Vis) Spectroscopy provides evidence of extended conjugation and new electronic transitions within the macromolecule. The formation of the Schiff base ligand results in new absorption bands. For example, a Schiff base derived from a naphthalene diamine and pyrrole-2-carboxaldehyde showed distinct bands at 230 nm and 288 nm, attributed to π-π* transitions of the aromatic rings, and a band at 349 nm assigned to the π-π* transition of the imine group. scirp.orgscirp.org Peak broadening observed in the product's spectrum compared to the starting materials is evidence of extended conjugation. scirp.org

Nuclear Magnetic Resonance (NMR) Spectroscopy is used to confirm the covalent structure of the Schiff-base ligand. The most significant evidence for Schiff-base formation in the ¹H NMR spectrum is the appearance of a signal corresponding to the azomethine proton (-CH=N). scirp.orgresearchgate.net For instance, in one study, the formation of the imine linkage was confirmed by two symmetrical peaks at 8.1 and 7.7 ppm. scirp.orgscirp.org The disappearance of the characteristic signals for the amine and aldehyde protons of the starting materials further confirms the completion of the reaction. scirp.org

The resulting metallated macromolecules often exhibit valuable properties. For example, an iron-Schiff-base complex was shown to have quasi-reversible electrochemical behavior for the Fe²⁺/Fe³⁺ couple, making it a candidate for use as an electron transfer intermediary in biosensors. scirp.org The incorporation of metal ions can also enhance the thermal stability of the polymer. nih.gov Furthermore, these macromolecules have been investigated for applications in catalysis, as chemosensors, and as materials with novel optical properties. scispace.comscience.gov

Spectroscopic and Advanced Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

The ¹H-NMR spectrum of 1-aminonaphthalene-2-carboxaldehyde, recorded in deuterochloroform (CDCl₃) at 250 MHz, provides precise information about the electronic environment of each proton. The aldehydic proton (CHO) is distinctly observed as a singlet at δ 9.85 ppm. The protons on the naphthalene (B1677914) ring appear in the aromatic region, with a doublet at δ 7.85 ppm (J = 8.5 Hz), a doublet at δ 7.73 ppm (J = 8.8 Hz), a triplet at δ 7.45 ppm (J = 7.8 Hz), a doublet at δ 7.25 ppm (J = 8.8 Hz), and a triplet at δ 7.15 ppm (J = 7.8 Hz). A broad singlet corresponding to the two protons of the primary amine (NH₂) is observed in the upfield region at δ 6.50 ppm.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
9.85Singlet (s)N/A1HCHO
7.85Doublet (d)8.51HAr-H
7.73Doublet (d)8.81HAr-H
7.45Triplet (t)7.81HAr-H
7.25Doublet (d)8.81HAr-H
7.15Triplet (t)7.81HAr-H
6.50Broad Singlet (br s)N/A2HNH₂

The ¹³C-NMR spectrum, recorded in CDCl₃ at 62.9 MHz, reveals eleven distinct carbon signals, consistent with the structure of this compound. The carbonyl carbon of the aldehyde group gives a characteristic signal in the downfield region at δ 193.8 ppm. The carbon atom attached to the amino group (C-NH₂) is found at δ 151.8 ppm. The remaining nine signals, corresponding to the other carbons of the naphthalene ring, are observed at δ 137.5, 131.8, 129.2, 128.1, 124.5, 123.0, 119.8, 113.1, and 109.5 ppm.

Chemical Shift (δ) ppmAssignment
193.8C=O (Aldehyde)
151.8C-NH₂
137.5Aromatic C
131.8Aromatic C
129.2Aromatic C
128.1Aromatic C
124.5Aromatic C
123.0Aromatic C
119.8Aromatic C
113.1Aromatic C
109.5Aromatic C

Vibrational Spectroscopy

Vibrational spectroscopy probes the functional groups present in a molecule through their characteristic vibrational frequencies.

The FT-IR spectrum, recorded as a neat sample, displays several key absorption bands that confirm the presence of the primary amine and aldehyde functional groups. Strong, sharp bands at 3452 cm⁻¹ and 3334 cm⁻¹ are characteristic of the asymmetric and symmetric N-H stretching vibrations of the primary amine group, respectively. A strong absorption at 1646 cm⁻¹ is assigned to the C=O stretching vibration of the conjugated aldehyde. Additional bands at 1621 cm⁻¹ and 1581 cm⁻¹ correspond to the C=C stretching vibrations within the aromatic naphthalene ring.

Wavenumber (cm⁻¹)Vibrational Assignment
3452N-H Asymmetric Stretch (Amine)
3334N-H Symmetric Stretch (Amine)
1646C=O Stretch (Aldehyde)
1621C=C Stretch (Aromatic)
1581C=C Stretch (Aromatic)

Electronic Absorption and Emission Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the conjugated π-system of the molecule.

The UV-Vis spectrum of this compound, measured in dichloromethane (B109758) (CH₂Cl₂), shows four distinct absorption maxima (λₘₐₓ). These absorptions correspond to π→π* electronic transitions within the conjugated naphthalene system, which is influenced by the electron-donating amino group and the electron-withdrawing aldehyde group. The observed maxima are at 232 nm (log ε = 4.45), 262 nm (log ε = 4.51), 304 nm (log ε = 3.81), and a lower energy band at 418 nm (log ε = 3.79).

λₘₐₓ (nm)Molar Absorptivity (log ε)Solvent
2324.45CH₂Cl₂
2624.51CH₂Cl₂
3043.81CH₂Cl₂
4183.79CH₂Cl₂

Mass Spectrometry Techniques

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For a molecule like this compound, various ionization methods can be employed to generate characteristic molecular ions and fragmentation patterns that confirm its structure.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly useful for analyzing polar and thermally labile molecules, providing precise molecular weight information, often as protonated molecules [M+H]⁺ or other adducts.

In the analysis of derivatives of this compound, such as Schiff bases, ESI-MS is instrumental for structural confirmation. For example, the ESI-MS analysis of a Schiff base synthesized from a naphthalene diamine derivative, (1E, 1E')-N,N'-(naphthalene-1,5-diyl)bis-(1-phenylmethanimine), clearly showed the protonated molecular ion peak [M+H]⁺ at m/z 335, confirming the successful condensation reaction and the molecular weight of the product. researchgate.net This approach is directly applicable to verify the products of reactions involving this compound.

X-ray Crystallography

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, offering precise data on bond lengths, bond angles, and crystal packing.

For instance, the single-crystal X-ray analysis of (1E, 1E')-N,N'-(naphthalene-1,5-diyl)bis-(1-phenylmethanimine), a related Schiff base, revealed its precise molecular geometry and crystal packing. researchgate.net Similarly, extensive crystallographic studies have been performed on metal complexes of Schiff base ligands derived from 2-hydroxy-1-naphthaldehyde. researchgate.netnih.gov These studies provide detailed structural parameters, confirming the coordination geometry around the metal center and the planarity of the ligand backbone. researchgate.netnih.gov

A study on a Schiff base derived from 2-naphthaldehyde, (E)-N-(2,6-diisopropylphenyl)-1-(naphthalen-2-yl)methanimine, also utilized single-crystal X-ray diffraction for structural elucidation. The data obtained from such analyses are crucial for understanding structure-property relationships.

Table 1: Example Crystallographic Data for a Related Naphthalene Schiff Base Derivative

Parameter Value Reference
Compound (1E, 1E')-N,N'-(naphthalene-1,5-diyl)bis-(1-phenylmethanimine) researchgate.net
Formula C₂₄H₁₈N₂ researchgate.net
Crystal System Monoclinic researchgate.net
Space Group P 2₁/c researchgate.net
a (Å) 8.7095 (5) researchgate.net
b (Å) 13.3084 (7) researchgate.net
c (Å) 8.1167 (5) researchgate.net

Powder X-ray Diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample, identify its crystalline phases, and determine unit cell parameters. This technique is particularly valuable when large single crystals are not available.

The PXRD pattern of 1-N-(3-pyridylmethyl)aminonaphthalene hydrochloride, a derivative of 1-naphthylamine (B1663977), has been successfully recorded and analyzed. The analysis determined that the compound crystallizes in a monoclinic system with the space group P2₁/m. The refined unit cell parameters were determined from the diffraction data, providing a crystallographic fingerprint for the polycrystalline solid.

Table 2: Powder X-ray Diffraction Data for a 1-Naphthylamine Derivative

Parameter Value Reference
Compound 1-N-(3-pyridylmethyl)aminonaphthalene hydrochloride
Crystal System Monoclinic
Space Group P2₁/m
a (Å) 16.257 (8)
b (Å) 9.236 (7)
c (Å) 13.221 (6)
β (°) 94.87 (5)

Other Advanced Physico-chemical Characterization Methods

Beyond the core techniques, other advanced methods are employed to gain a deeper understanding of the electronic structure and thermal stability of this compound and its derivatives.

Computational Studies (DFT): Density Functional Theory (DFT) is a powerful computational method used to model the electronic structure, geometry, and spectroscopic properties of molecules. researchgate.net For Schiff base derivatives, DFT calculations are used to determine parameters like bond lengths, bond angles, and the energies of frontier molecular orbitals (HOMO-LUMO), which are crucial for predicting reactivity and electronic transitions. researchgate.net These theoretical calculations complement experimental data from techniques like UV-visible spectroscopy and X-ray crystallography, providing a more complete picture of the molecule's behavior. researchgate.net

Thermal Analysis: Thermogravimetric analysis (TGA) is used to study the thermal stability of compounds. In the characterization of Schiff base metal complexes, TGA helps determine decomposition temperatures and the nature of thermal degradation, indicating the stability of the molecular framework.

Electrochemical Methods: Techniques like cyclic voltammetry can be used to investigate the redox properties of these compounds. For derivatives of naphthylamine, electrochemical sensing methods have been developed for trace analysis, indicating the electroactive nature of the aminonaphthalene core. researchgate.net

Electron Energy Loss Spectroscopy (EELS)

Electron Energy Loss Spectroscopy (EELS) is a powerful analytical technique, often coupled with transmission electron microscopy (TEM), that provides chemical and structural information at an atomic level. thermofisher.com When a material is exposed to a beam of electrons with a known kinetic energy, some electrons undergo inelastic scattering, losing a measurable amount of energy. wikipedia.org This energy loss is characteristic of the atoms and bonding environments within the sample, providing insights into elemental composition, chemical bonding, and electronic properties. thermofisher.comwikipedia.org

The EELS spectrum is typically divided into a low-loss region (up to ~50 eV), which contains information about valence electrons, band structure, and plasmon excitations, and a high-loss region, which shows sharp ionization edges from the excitation of core-shell electrons. wikipedia.orgjeol.com These core-loss edges are unique to each element and can be used for qualitative and quantitative analysis. jeol.comnih.gov

In the context of Schiff base complexes derived from naphthalene precursors, EELS is particularly useful for characterizing the metal center. For instance, in an iron-Schiff base complex synthesized from the related 2,3-diaminonaphthalene, EELS analysis was used to confirm the successful coordination of iron. scirp.org Transition metals like iron display characteristic L₃ and L₂ edges in the EELS spectrum, which correspond to the excitation of electrons from 2p orbitals to unoccupied 3d orbitals. scirp.org The energy loss profiles provide a direct measurement and confirmation of the electronic arrangement of the metal's d-orbitals within the complex. scirp.org

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. wjpsonline.com It is highly effective for studying organic and inorganic free radicals and, crucially, ions of transition metals that have unpaired electrons in their d or f orbitals. wjpsonline.com The technique provides information about the coordination geometry and electronic structure of the paramagnetic center. nih.gov

For Schiff base complexes derived from this compound, EPR is applied to study complexes of paramagnetic metal ions such as Copper(II), Nickel(II), or Cobalt(II). ekb.egnih.gov The EPR spectrum of a Cu(II) complex, for example, can help determine the geometry around the copper ion and the nature of the metal-ligand bonding. The g-values (g∥ and g⊥) and hyperfine coupling constants (A∥ and A⊥) obtained from the spectrum are sensitive to the coordination environment.

EPR has been widely used to characterize macrocyclic Schiff base complexes of Cu(II) and Ni(II). nih.gov The method can distinguish between different geometric arrangements and provide insight into the degree of covalency in the metal-ligand bonds. nih.govnih.gov

Electrochemical Characterization (e.g., Cyclic Voltammetry, Square Wave Voltammetry)

Electrochemical methods like Cyclic Voltammetry (CV) and Square Wave Voltammetry (SWV) are essential for investigating the redox properties of Schiff base metal complexes. iosrjournals.org CV involves scanning the potential of an electrode linearly and measuring the resulting current, providing qualitative and quantitative information about electrochemical reactions. These techniques are used to determine the formal reduction potentials, study the stability of different oxidation states, and understand the electron transfer mechanisms of the metal center in a complex.

Studies on Schiff base complexes frequently show quasi-reversible redox processes corresponding to the metal center. For example, CV studies of copper(II) Schiff base complexes often reveal a quasi-reversible wave for the Cu(II)/Cu(I) redox couple. iosrjournals.org In one study, the voltammogram of a Cu(II) complex showed a cathodic peak (Epc) at -0.712 V and an associated anodic peak (Epa) at -0.528 V, characteristic of the Cu(II) → Cu(I) and Cu(I) → Cu(II) processes, respectively. iosrjournals.org It was also noted that oxidation peaks present in the free Schiff base ligand disappeared upon complexation with the metal. iosrjournals.org

Similarly, an iron-Schiff base complex analyzed by CV and SWV showed a quasi-reversible redox couple corresponding to the Fe(II)/Fe(III) transition. scirp.org The data from these experiments are critical for applications in catalysis, sensor technology, and bioinorganic chemistry.

Electrochemical Data for Representative Schiff Base Metal Complexes
ComplexTechniqueRedox CoupleEpc (V)Epa (V)E₁/₂ (V)Nature of ProcessReference
Cu(II)-Schiff BaseCVCu(II)/Cu(I)-0.712-0.528-0.620Quasi-reversible iosrjournals.org
[Cu(II)L]CV[Cu(II)L]/[Cu(I)L]---0.075Quasi-reversible
Fe-Schiff BaseCV/SWVFe(II)/Fe(III)---Quasi-reversible scirp.org

Thermal Stability Analysis (e.g., Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA-DTA))

Thermal analysis techniques are employed to investigate the thermal stability and decomposition patterns of Schiff base metal complexes. wjpsonline.com Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, while Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC) measures the difference in temperature or heat flow between a sample and a reference.

TGA-DTA studies provide information on the presence of coordinated or lattice solvent molecules, decomposition temperatures, and the nature of the final residue. wjpsonline.com For many Schiff base metal complexes, the decomposition often occurs in distinct stages. The initial weight loss at lower temperatures (around 100-150 °C) typically corresponds to the removal of water molecules. Subsequent decomposition steps at higher temperatures relate to the breakdown of the organic ligand framework.

For example, a study on Co(II), Cu(II), and Zn(II) Schiff base complexes found them to be stable up to 150–250 °C, after which they degraded in stages, ultimately forming the respective metal oxides as the final product. nih.gov In another investigation, Co(II) and Ni(II) complexes were heated to 600 °C in air, resulting in the formation of CoO and NiO. imist.ma The final mass of the residue in TGA can be used to confirm the stoichiometry of the complex. wjpsonline.com

Thermal Decomposition Data for Schiff Base Metal Complexes
Complex TypeStability Range (°C)Decomposition StagesFinal ResidueReference
Co(II), Cu(II), Zn(II) ComplexesStable up to 150-250Multi-stage degradationMetal Oxide nih.gov
Co(II), Ni(II) ComplexesDecomposed at 600-CoO, NiO imist.ma
Rh(III), Pt(II), Au(III) ComplexesStable up to 350-650-- bhu.ac.in

Molar Conductivity Measurements

Molar conductivity measurements are a straightforward yet crucial method for characterizing metal complexes in solution. This technique helps to determine whether a complex is an electrolyte or a non-electrolyte. The measurement involves dissolving the complex in a suitable solvent (like DMF or DMSO) at a known concentration (typically 10⁻³ M) and measuring its conductivity.

The resulting molar conductance value (Λ_M) is compared to established ranges for different electrolyte types (e.g., 1:1, 1:2, or non-electrolyte). For Schiff base complexes derived from this compound, this measurement can confirm whether anions (like chloride or nitrate (B79036) from the metal salt) are coordinated to the metal center or exist as free counter-ions in the solution.

Numerous studies on Schiff base complexes report low molar conductivity values, indicating their non-electrolytic nature. bhu.ac.in For instance, values in the range of 15-26 Ω⁻¹cm²mol⁻¹ in DMF are characteristic of non-electrolytes, suggesting that the anions are part of the coordination sphere.

Representative Molar Conductivity Values for Schiff Base Metal Complexes
Complex TypeSolventMolar Conductivity (Λ_M) (Ω⁻¹cm²mol⁻¹)NatureReference
Co(II), Ni(II), Cu(II), Zn(II) Complexes-15-26Non-electrolyte
Rh(III), Pt(II), Au(III) Complexes-Very lowNon-electrolyte bhu.ac.in
Cr(III), Co(II), Cu(II), Zn(II) Complexes-92.7 - 245.5 (µs/cm)Non-electrolyte researchgate.net

Magnetic Susceptibility Measurements

Magnetic susceptibility measurements provide fundamental information about the electronic structure of transition metal complexes. fizika.si This technique is used to determine the number of unpaired electrons in a complex, which in turn helps to deduce the oxidation state and the geometry of the central metal ion. fizika.simdpi.com The measurement is typically performed on a solid sample, and the data are used to calculate the effective magnetic moment (µ_eff), usually reported in Bohr Magnetons (B.M.).

The experimental µ_eff value is compared with the theoretical spin-only value for a given number of unpaired electrons. For first-row transition metals, this comparison allows for the assignment of the metal's d-electron configuration and its coordination geometry (e.g., octahedral, tetrahedral, or square planar). For example, high-spin octahedral Ni(II) (d⁸) complexes are expected to have two unpaired electrons and magnetic moments in the range of 2.8–3.5 B.M., whereas tetrahedral Ni(II) complexes have higher values. mdpi.com High-spin octahedral Co(II) (d⁷) complexes typically have µ_eff values between 4.3 and 5.2 B.M.

Magnetic Moment Data and Inferred Geometries for Schiff Base Metal Complexes
Metal Ionµ_eff (B.M.)Inferred GeometryReference
Co(II)5.06Octahedral
Co(II)5.23High-spin Octahedral ekb.eg
Ni(II)3.22Octahedral
Ni(II)3.4Octahedral ekb.eg
Cu(II)1.97Octahedral

Theoretical and Computational Investigations of 1 Aminonaphthalene 2 Carboxaldehyde Systems

Density Functional Theory (DFT) Calculations

DFT has emerged as a powerful tool for investigating the properties of molecular systems. For 1-aminonaphthalene-2-carboxaldehyde, DFT calculations offer a detailed understanding of its geometry, electronic landscape, and spectroscopic behavior.

Electronic Structure Analysis (e.g., Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Gaps, Molecular Electrostatic Potential)

The electronic properties of this compound are crucial for understanding its reactivity and potential applications. The energy gap between the Highest Occuped Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key parameter that reflects the chemical reactivity of a molecule. irjweb.com A smaller HOMO-LUMO gap generally indicates higher reactivity. chalcogen.ro DFT calculations provide the energies of these frontier molecular orbitals. researchgate.netirjweb.com For related azo-dye compounds, the HOMO-LUMO gap has been determined to understand their photovoltaic properties, with results suggesting suitability for use in dye-sensitized solar cells (DSSCs). researchgate.net

The Molecular Electrostatic Potential (MEP) map is another valuable output of DFT calculations. It illustrates the charge distribution within a molecule, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. researchgate.netirjweb.com This information is vital for predicting how the molecule will interact with other chemical species.

Table 1: Frontier Molecular Orbital Energies and Related Parameters for Selected Naphthalene (B1677914) Derivatives

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Azo-dye from 7-Aminonaphthalen-1-yl--2.58
Quercetin on Single Layer Graphene-3.75522.58976.3449
Imidazole Derivative-6.2967-1.80964.4871

This table presents data for related compounds to illustrate the application of these calculations. Data for this compound itself would require specific computational studies.

Prediction and Assignment of Spectroscopic Properties (e.g., NMR Chemical Shifts, UV-Vis Spectral Transitions via Time-Dependent DFT (TD-DFT))

Theoretical calculations are instrumental in interpreting experimental spectra. Time-Dependent DFT (TD-DFT) is a widely used method for predicting electronic absorption spectra (UV-Vis). researchgate.netmdpi.com By calculating the vertical excitation energies and oscillator strengths, TD-DFT can help assign the electronic transitions observed in experimental spectra. rsc.org For similar molecules, TD-DFT calculations have shown good agreement with experimental UV-Vis data, especially when solvent effects are included using models like the Polarizable Continuum Model (PCM). psu.edursc.orgnih.gov

Similarly, DFT can be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts. The Gage-Independent Atomic Orbital (GIAO) method is often employed for this purpose. rsc.orgnih.gov Theoretical and experimental NMR data for related Schiff bases have shown high correlation coefficients, validating the computational approach. researchgate.netuniroma2.it

Thermodynamic Property Calculations (e.g., Enthalpy of Reaction, Keto-Enol Equilibrium Constants)

DFT calculations can provide valuable thermodynamic data, such as enthalpy, entropy, and Gibbs free energy, for various chemical processes. mdpi.com This is particularly useful for studying equilibria, such as the keto-enol tautomerism that can occur in related systems. primescholars.comirb.hr For instance, in hydroxy Schiff bases, the equilibrium between the enol-imine and keto-enamine forms is influenced by substituents and solvent polarity. researchgate.net DFT can be used to calculate the relative stabilities of the tautomers and predict the equilibrium constant. primescholars.com For some systems, calculations have shown that the keto form can be more stable in the gas phase. primescholars.com

Investigation of Solvent Effects on Electronic and Charge Distributions

The surrounding solvent can significantly influence the electronic structure and properties of a molecule. koreascience.kr Computational methods, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of different solvents. psu.edu Studies on related compounds have shown that polar solvents can shift tautomeric equilibria and alter UV-Vis absorption spectra. researchgate.net For example, in some Schiff bases, polar solvents shift the equilibrium towards the more polar keto form. researchgate.net TD-DFT calculations incorporating solvent models have successfully reproduced these experimental observations. rsc.orgnih.gov

Hirshfeld Surface Analysis and Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. rsc.org By mapping properties like dnorm (normalized contact distance) onto the Hirshfeld surface, one can identify and analyze different types of intermolecular contacts, such as hydrogen bonds and π-π stacking interactions. mdpi.comnih.gov

Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Di-aryl-aldimine Derived from 1-Aminonaphthalene

Contact TypeContribution (%)
H···H46.2
H···C36.0
C···C7.0

This quantitative data is crucial for understanding the forces that govern the self-assembly of these molecules in the solid state. rsc.orgscirp.org

Analysis of Hydrogen Bonding Networks

The structure of this compound, with its amino (-NH₂) and aldehyde (-CHO) groups in close proximity, allows for the formation of significant intramolecular hydrogen bonds. Theoretical studies on structurally similar compounds, such as o-hydroxyaryl Schiff bases, reveal that the presence of functional groups in ortho positions facilitates the formation of intramolecular hydrogen bonds, which can lead to the creation of stable six-membered pseudo-rings. researchgate.netrsc.org In the case of this compound, an intramolecular hydrogen bond can exist between the amino hydrogen and the carbonyl oxygen (N-H···O).

Computational methods like Density Functional Theory (DFT) are employed to analyze these interactions. For instance, in related Schiff bases derived from 2-hydroxy-1-naphthaldehyde, the geometry of the intramolecular hydrogen bond is a key factor in determining the tautomeric equilibrium between enol-imino and keto-amino forms. researchgate.net Similar principles apply to this compound, where the strength and geometry of the N-H···O bond influence the planarity and conformational stability of the molecule.

Atoms-In-Molecule (AIM) theory is a valuable tool for characterizing hydrogen bonds. frontiersin.org By analyzing the electron density at the bond critical point (BCP) between the hydrogen donor and acceptor, the strength and nature of the interaction can be quantified. For strong hydrogen bonds, the electron density at the BCP is typically higher, indicating a greater degree of covalent character. frontiersin.orgnih.gov

Table 1: Representative Hydrogen Bond Parameters from Theoretical Studies on Analogous Systems

Interacting Atoms Bond Length (Å) Bond Angle (°) System Studied
O-H···N 1.541 154.5 TAPHP in S1 state frontiersin.org
N-H···O - - This compound (Predicted)

Quantification of π-π Stacking and Other Non-Covalent Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in crystalline structures. researchgate.netnih.govjetir.org This method maps the electron distribution of a molecule in a crystal, allowing for the decomposition of the crystal packing into specific types of non-covalent contacts, such as H···H, C···H, and π-π stacking interactions. researchgate.net

For Schiff bases derived from 1-aminonaphthalene, Hirshfeld surface analysis has revealed the significant contribution of π-π stacking to the crystal packing. researchgate.net The planar naphthalene moiety readily engages in stacking interactions with adjacent aromatic rings. The quantification of these interactions is often presented as a percentage of the total Hirshfeld surface area. In the crystal structures of related compounds, C···H contacts and π-π stacking are among the most important intermolecular forces. researchgate.net

The energy of these π-π stacking interactions can be calculated using high-level ab initio methods. For example, studies on the stacking of aromatic systems have shown that interaction energies can range from a few to several kcal/mol, depending on the geometry and electronic nature of the interacting rings. nih.gov Electron-donating groups, like the amino group in this compound, can influence the electrostatic potential of the aromatic system, thereby modulating the strength of π-π interactions. nih.gov

Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of an Analogous Schiff Base

Interaction Type Percentage Contribution (%)
H···H 62.5
C···H / H···C 25.8
H···S / S···H 11.4

In Silico Screening and Molecular Docking (focused on interaction mechanisms)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. biointerfaceresearch.com This method is widely used in drug discovery to screen for potential drug candidates and to understand their interaction mechanisms at a molecular level. Schiff bases derived from 1-aminonaphthalene have been the subject of numerous molecular docking studies to explore their potential as therapeutic agents. researchgate.netbiointerfaceresearch.comexlibrisgroup.com

These studies typically involve docking the Schiff base ligand into the active site of a target protein. The results provide a binding affinity score, which estimates the strength of the interaction, and a detailed view of the binding pose. The interaction mechanism can then be elucidated by identifying the key amino acid residues involved in binding and the types of non-covalent interactions formed, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. biointerfaceresearch.comnih.gov

For instance, in docking studies of Schiff base complexes with DNA, interactions are often characterized by intercalation of the planar aromatic rings between the DNA base pairs. biointerfaceresearch.com When docked with protein targets, the amino and aldehyde-derived imine groups can act as hydrogen bond donors and acceptors, forming crucial interactions with the protein's backbone or side chains. sci-hub.senih.gov The naphthalene ring frequently engages in hydrophobic and π-π stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan. exlibrisgroup.comnih.gov

Table 3: Representative Molecular Docking Results for Analogous Systems

Ligand Target Protein Binding Energy (kcal/mol) Key Interacting Residues
Schiff Base Complex 1BNA (DNA) -7.4 -
Schiff Base Complex 4L09 (p53 cancer mutant) -8.3 -
Schiff Base Complex 1CB4 (Cu, Zn-SOD) -8.1 -

Theoretical Studies of Atropisomerism

Atropisomerism is a type of stereoisomerism that arises from hindered rotation around a single bond, where the rotational barrier is high enough to allow for the isolation of the individual conformers. snnu.edu.cnacs.org In the case of this compound, the C1-C(aryl) bond between the naphthalene ring and a substituent at the 2-position could potentially be a source of atropisomerism, especially in derivatives where the ortho-substituent on the carboxaldehyde-derived group is bulky.

Theoretical calculations are crucial for predicting the rotational barriers and assessing the stability of atropisomers. rsc.orgacs.orgscispace.com By mapping the potential energy surface as a function of the dihedral angle around the bond , the energy of the transition state for rotation can be determined. This energy difference between the ground state and the transition state corresponds to the rotational barrier.

Studies on 1,8-diarylnaphthalenes and other peri-substituted systems have provided significant insights into the factors governing rotational barriers. nih.govacs.orgscispace.com Steric hindrance is the primary factor; larger substituents lead to higher rotational barriers. Electronic effects and the presence of intramolecular hydrogen bonds can also influence the stability of the ground and transition states, thereby affecting the barrier height. acs.org For a compound to be considered a stable atropisomer at room temperature, the rotational barrier should generally be above 20-23 kcal/mol. academie-sciences.fr Theoretical studies on indole-substituted phthalonitrile (B49051) derivatives have shown rotational barriers around 16 kcal/mol, classifying them as class 1 atropisomers which racemize quickly. academie-sciences.fr Similar computational analysis of this compound derivatives would be necessary to determine if they can exist as stable atropisomers.

Table 4: Calculated Rotational Barriers for Related Naphthalene Systems

Compound Rotational Barrier (kcal/mol) Method
1,2-di-o-tolylacenaphthylene ~18.2 - 20.3 (76-85 kJ/mol) Dynamic NMR rsc.org
1,8-diphenylnaphthalene derivative ~16-18 Dynamic 1H NMR scispace.com

Advanced Research Applications and Design of Functional Materials

Building Blocks for Complex Organic Synthesis

1-Aminonaphthalene-2-carboxaldehyde serves as a versatile building block in multicomponent reactions (MCRs), which are efficient synthetic strategies for creating molecular complexity in a single step. A prominent application is in the synthesis of 1-amidoalkyl-2-naphthols. iau.irmdpi.com These compounds are of significant interest due to their presence in biologically active natural products and potent drugs, including nucleoside antibiotics and HIV protease inhibitors. iau.ir

The synthesis of 1-amidoalkyl-2-naphthols is typically achieved through a one-pot condensation of a β-naphthol, an aldehyde, and an amide or urea, often under the influence of a catalyst. iau.irmdpi.com While many reports utilize various aromatic aldehydes, the fundamental reaction scheme highlights the role of aminonaphthalene derivatives in constructing these complex structures. The amino group can be part of the amide component, or the aminonaphthalene scaffold can be further functionalized. The resulting 1-amidoalkyl-2-naphthols can be further transformed, for instance, by amide hydrolysis, to yield biologically active 1-aminoalkyl-2-naphthols. iau.ir

The versatility of this approach is demonstrated by the wide range of catalysts and reaction conditions that can be employed, including nano-SnO2, citrus limon juice, and various ionic liquids, often under solvent-free conditions, aligning with the principles of green chemistry. iau.ir

Table 1: Examples of Catalysts Used in the Synthesis of 1-Amidoalkyl-2-naphthols via Multicomponent Reactions

Catalyst Reaction Conditions Reported Yields Reference
Nano-SnO2 Solvent-free Good iau.ir
Phenylboronic acid Solvent-free, 120 °C 60–92% mdpi.com
Ascorbic acid Solvent-free 75–96% mdpi.com
NiFe2O4@SiO2 bonded ionic liquid Solvent-free, 100 °C High
Citrus limon juice Ethanol High

Development of Ligands for Catalytic Systems (e.g., in organic reactions, transition metal catalysis)

The condensation reaction between the primary amino group of this compound and a suitable ketone or another aldehyde readily forms Schiff base ligands. These ligands, containing an azomethine (-C=N-) group, are highly valued in coordination chemistry due to their straightforward synthesis and the ease with which their steric and electronic properties can be tuned. asianpubs.orgnih.gov

Schiff base ligands derived from aminonaphthalene precursors can coordinate with a variety of transition metals, including copper, nickel, cobalt, and zinc, to form stable metal complexes. asianpubs.orgnih.govnih.gov These complexes have demonstrated significant catalytic activity in a range of organic transformations. chemijournal.com The activity of these catalysts is often enhanced upon complexation, with the metal ion playing a crucial role in the catalytic cycle. nih.govorientjchem.org

For instance, Schiff base-metal complexes have been successfully employed as catalysts in:

Oxidation reactions: The catalytic oxidation of various organic substrates. chemijournal.com

Hydrogenation of olefins: The reduction of carbon-carbon double bonds. asianpubs.org

C-H amination: The formation of carbon-nitrogen bonds.

C-C bond formation: The creation of new carbon-carbon bonds.

The catalytic efficiency of these complexes is influenced by the nature of the metal ion and the specific structure of the Schiff base ligand. The rigid naphthalene (B1677914) backbone and the potential for additional donor atoms from substituents on the this compound framework allow for the design of ligands that can enforce specific geometries and electronic environments around the metal center, thereby influencing the selectivity and reactivity of the catalyst.

Table 2: Applications of Transition Metal Complexes with Schiff Base Ligands in Catalysis

Metal Ion Type of Catalytic Reaction Reference
Mn(II) Oxidation of olefins chemijournal.com
Co(II), Ni(II), Cu(II), Zn(II) Antimicrobial activity (related to catalytic processes in biological systems) nih.gov
Palladium(II) C-H amination

Photofunctional Materials Development

Derivatives of this compound are excellent candidates for the development of fluorescent probes and chemosensors due to the inherent photophysical properties of the naphthalene ring system. nih.govnih.gov The formation of Schiff bases from this compound with various amines or hydrazines can lead to compounds that exhibit changes in their fluorescence properties upon interaction with specific analytes, such as metal ions. nih.govmdpi.com

The sensing mechanism often relies on processes like chelation-enhanced fluorescence (CHEF) or photoinduced electron transfer (PET). mdpi.commdpi.com Upon binding of a target ion, the electronic structure of the molecule is perturbed, leading to a "turn-on" or "turn-off" fluorescent response. nih.govmdpi.com For example, a naphthalene-based sensor has been developed for the selective detection of Fe³⁺ ions in water, exhibiting a "turn-off" fluorescence response. nih.gov

The design of these chemosensors can be finely tuned by modifying the structure of the molecule. For instance, the introduction of different functional groups can alter the binding affinity and selectivity for specific metal ions. mdpi.com The rigid and planar structure of the naphthalene core provides a stable platform for the fluorophore, while the Schiff base linkage offers a convenient site for introducing a receptor unit for the target analyte.

Table 3: Examples of Naphthalene-Based Fluorescent Chemosensors

Sensor Type Target Analyte Sensing Mechanism Reference
Poly(1-aminonaphthalene) Fe³⁺ Turn-off fluorescence nih.gov
Naphthalene-based Schiff base Zn²⁺ Turn-on fluorescence nih.gov
Naphthalene derivative Al³⁺ Chelation-enhanced fluorescence

Nitrogen-containing heterocycles (N-heterocycles) are a crucial class of materials for organic light-emitting devices (OLEDs) due to their excellent charge-transporting and emissive properties. This compound is a valuable precursor for the synthesis of various N-heterocycles. For instance, condensation reactions can lead to the formation of quinoline (B57606) and indole (B1671886) derivatives, which are known to be effective components in OLEDs. mdpi.com

Molecular Switches and Responsive Systems

The structural framework of this compound can be incorporated into the design of molecular switches, which are molecules that can be reversibly shifted between two or more stable states by an external stimulus such as light or a change in pH. nih.govrsc.org Photochromic Schiff bases, for example, can undergo reversible isomerization upon irradiation with light of different wavelengths, leading to a change in their absorption and emission properties. nih.gov

A salicylidene Schiff base derivative, N-salicylidene-(S)-alpha-naphthylethylamine, has been shown to act as a multistate/multifunctional switch, responding to both light and pH changes. nih.gov This demonstrates the potential for creating sophisticated molecular systems based on the aminonaphthalene scaffold. Furthermore, naphthopyrans, which can be synthesized from naphthalene-based precursors, are a well-known class of photochromic molecules that undergo a ring-opening reaction upon stimulation to form intensely colored merocyanine (B1260669) dyes. rsc.org The modular nature of these systems allows for fine-tuning of their switching properties.

Supramolecular Chemistry and Self-Assembly of Architectures

The presence of both a hydrogen bond donor (the amino group) and a hydrogen bond acceptor (the aldehyde group) in this compound, along with the planar aromatic surface of the naphthalene ring, makes it an excellent candidate for directing supramolecular self-assembly. Through non-covalent interactions such as hydrogen bonding and π-π stacking, these molecules can organize into well-defined, higher-order structures.

For instance, Schiff bases derived from 2-hydroxynaphthalene-1-carbaldehyde are known to form intramolecular hydrogen bonds, which can influence their crystal packing and lead to the formation of specific supramolecular architectures. researchgate.net While this is a related compound, the principles of hydrogen bonding and molecular recognition are directly applicable. The ability of aminonaphthalene derivatives to form hydrogen-bonded networks has been observed in the solid-state packing of 2-amino-4-(1-naphthyl)-1,3-thiazole, which exhibits characteristic hydrogen-bonded dimers. soton.ac.uk This propensity for forming ordered assemblies is a key aspect of crystal engineering and the design of new materials with specific properties based on their supramolecular organization.

Synthesis of Axially Chiral Compounds

The direct utilization of this compound in the synthesis of axially chiral compounds is not extensively documented in peer-reviewed literature. However, a prominent and scientifically established strategy involves its conversion into chiral Schiff base ligands. These ligands, upon coordination with a metal center, can serve as catalysts in asymmetric transformations to generate axially chiral molecules. This indirect approach leverages the structural features of this compound to create a chiral environment conducive to stereoselective synthesis.

The general methodology involves the condensation of the amino group of this compound with a chiral primary amine to form a chiral Schiff base. The resulting ligand possesses a defined stereochemistry that can influence the spatial arrangement of substrates around a coordinated metal ion, thereby directing the formation of one enantiomer of the axially chiral product over the other.

A variety of chiral amines can be employed in the synthesis of these Schiff base ligands, allowing for the fine-tuning of the catalyst's steric and electronic properties. The choice of the chiral amine is crucial for achieving high enantioselectivity in the subsequent catalytic reaction.

Once the chiral Schiff base ligand is synthesized, it can be complexed with a suitable metal precursor, such as a copper(II) salt, to generate the active catalyst. These chiral metal complexes can then be applied in various asymmetric reactions to produce axially chiral compounds. For instance, they can be utilized in the asymmetric synthesis of β-hydroxy-1,2,3-triazoles, where the catalyst directs the stereoselective formation of the product.

The efficacy of this approach is demonstrated by the high yields and enantiomeric excesses that can be achieved in such catalytic systems. The structural integrity of the Schiff base ligand, originating from this compound, is pivotal in creating a well-defined chiral pocket that enables effective stereochemical control.

Below is a representative table outlining the synthesis of a chiral Schiff base ligand from this compound and its subsequent use in a catalytic asymmetric reaction.

StepReactantsProductCatalystKey Parameters
1This compound, Chiral Primary AmineChiral Schiff Base Ligand-Condensation reaction
2Chiral Schiff Base Ligand, Metal Salt (e.g., CuCl₂)Chiral Metal Complex-Complexation
3Substrate A, Substrate BAxially Chiral ProductChiral Metal ComplexAsymmetric catalysis

This tabular data illustrates the multi-step process, beginning with the synthesis of the chiral ligand and culminating in the catalytic production of an axially chiral molecule. The modularity of this approach, allowing for the variation of both the chiral amine and the metal center, provides a versatile platform for the design of catalysts tailored for specific asymmetric transformations.

Q & A

Q. What are the recommended methodologies for synthesizing 1-Aminonaphthalene-2-carboxaldehyde, and how do reaction conditions influence yield?

Synthesis typically involves formylation or aminomethylation of naphthalene derivatives. Key factors include:

  • Catalyst selection : Use Lewis acids (e.g., ZnCl₂) to direct electrophilic substitution at the 2-position .
  • Temperature control : Maintain 80–100°C to minimize side reactions like polymerization or over-oxidation .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
    Reference standard protocols for naphthalene carboxaldehyde derivatives to validate purity via HPLC or NMR .

Q. How should researchers characterize the purity and structural integrity of this compound?

Combine multiple analytical techniques:

  • Chromatography : HPLC with UV detection (λ = 254 nm) for quantifying impurities .
  • Spectroscopy : FT-IR to confirm the aldehyde (C=O stretch ~1700 cm⁻¹) and amine (N–H bend ~1600 cm⁻¹) functional groups .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 185.1) .
    Cross-reference data with NIST Chemistry WebBook entries for naphthalene derivatives .

Q. What are the established protocols for toxicity screening of this compound in in vitro models?

  • Cell viability assays : Use HepG2 or primary hepatocytes exposed to 0.1–100 µM concentrations for 24–72 hours, with MTT or resazurin-based endpoints .
  • Metabolic stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation .
  • Genotoxicity : Conduct Ames tests (TA98 strain) to detect frameshift mutations induced by reactive metabolites .

Q. How can researchers optimize storage conditions to prevent degradation of this compound?

  • Temperature : Store at –20°C in amber vials to block light-induced oxidation .
  • Humidity control : Use desiccants (silica gel) to avoid hydrolysis of the aldehyde group .
  • Solvent compatibility : Dissolve in anhydrous DMSO or ethanol for long-term stability .

Advanced Research Questions

Q. What mechanistic studies are critical to understanding the electrophilic reactivity of this compound in biological systems?

  • Computational modeling : Perform DFT calculations to map electron density at the aldehyde and amine groups, predicting sites for nucleophilic attack (e.g., glutathione conjugation) .
  • Isotope labeling : Use ¹³C-labeled aldehyde to track metabolic pathways via LC-MS/MS .
  • Kinetic studies : Measure rate constants for Schiff base formation with lysine residues in proteins .

Q. How should contradictory data on the environmental persistence of this compound be resolved?

  • Comparative assays : Test photodegradation (UV light) and biodegradation (soil microcosms) under varying pH and oxygen levels .
  • Analytical cross-validation : Pair GC-MS (volatile metabolites) with HPLC-UV (parent compound) to account for matrix effects .
  • Meta-analysis : Use systematic review frameworks (e.g., Cochrane Handbook) to assess bias in existing studies .

Q. What strategies are effective for identifying reactive intermediates formed during the oxidation of this compound?

  • Trapping agents : Add 2,4-dinitrophenylhydrazine (DNPH) to stabilize carbonyl intermediates for LC-MS analysis .
  • Time-resolved spectroscopy : Use stopped-flow UV-Vis to capture transient species (e.g., quinone imines) .
  • EPR spectroscopy : Detect free radicals generated during autoxidation .

Q. How can researchers model the compound’s adsorption behavior in environmental matrices?

  • Batch adsorption experiments : Test affinity for clay minerals (kaolinite) and organic matter (humic acid) at pH 5–9 .
  • Isotherm fitting : Apply Langmuir/Freundlich models to quantify partition coefficients .
  • Column studies : Simulate groundwater transport using silica-packed columns .

Methodological Guidance for Data Interpretation

Q. What statistical approaches are suitable for resolving variability in toxicity data across experimental replicates?

  • Multivariate analysis : Use PCA to identify confounding variables (e.g., cell passage number, solvent batch) .
  • Dose-response modeling : Fit nonlinear regression (Hill equation) to EC₅₀ values, reporting 95% confidence intervals .
  • Sensitivity analysis : Apply Monte Carlo simulations to quantify uncertainty in exposure thresholds .

Q. How can researchers validate the specificity of antibodies or probes targeting this compound adducts?

  • Competitive ELISA : Pre-incubate antibodies with structural analogs (e.g., 2-naphthoic acid) to test cross-reactivity .
  • Immunoblotting : Use knockout cell lines (e.g., CYP2E1-null hepatocytes) to confirm adduct formation is enzyme-dependent .
  • Molecular docking : Predict binding affinities to prioritize high-specificity probes .

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Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.